Benzo[b]thiophene-2-carboxaldehyde, 6-methyl-
Overview
Description
Benzo[b]thiophene-2-carboxaldehyde, 6-methyl- is an organosulfur compound with the molecular formula C10H8OS It is a derivative of benzo[b]thiophene, which is a heterocyclic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[b]thiophene-2-carboxaldehyde, 6-methyl- can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where benzo[b]thiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position . Another method involves the chloromethylation of benzo[b]thiophene followed by oxidation to yield the desired aldehyde .
Industrial Production Methods
Industrial production of benzo[b]thiophene-2-carboxaldehyde, 6-methyl- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-2-carboxaldehyde, 6-methyl- undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic substitution reactions at the benzo[b]thiophene ring, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Benzo[b]thiophene-2-carboxylic acid, 6-methyl-.
Reduction: Benzo[b]thiophene-2-methanol, 6-methyl-.
Substitution: Halogenated or nitrated derivatives of benzo[b]thiophene-2-carboxaldehyde, 6-methyl-.
Scientific Research Applications
Benzo[b]thiophene-2-carboxaldehyde, 6-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[b]thiophene-2-carboxaldehyde, 6-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Benzo[b]thiophene-2-carboxaldehyde, 6-methyl- can be compared with other similar compounds, such as:
Benzo[b]thiophene-2-carboxaldehyde: Lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.
Benzo[b]thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and applications.
Benzo[b]thiophene-2-methanol: Contains a hydroxyl group instead of an aldehyde group, which may influence its solubility and reactivity.
The presence of the methyl group at the 6-position in benzo[b]thiophene-2-carboxaldehyde, 6-methyl- can enhance its stability and modify its electronic properties, making it unique compared to its analogs .
Properties
IUPAC Name |
6-methyl-1-benzothiophene-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7-2-3-8-5-9(6-11)12-10(8)4-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVSTLVFWVPRHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(S2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510525 | |
Record name | 6-Methyl-1-benzothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84258-75-3 | |
Record name | 6-Methyl-1-benzothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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